molecular formula C18H17Cl2NO4 B8129455 Dimethyl 4,4'-(azanediylbis(methylene))bis(3-chlorobenzoate)

Dimethyl 4,4'-(azanediylbis(methylene))bis(3-chlorobenzoate)

Cat. No.: B8129455
M. Wt: 382.2 g/mol
InChI Key: UTSYHMATXARQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4,4'-(azanediylbis(methylene))bis(3-chlorobenzoate) is a synthetic organic compound. It consists of two 3-chlorobenzoate groups connected by a methylene bridge with an azanediyl functional group in the center. This unique structure allows the compound to exhibit specific and targeted chemical properties, making it valuable in multiple fields, from pharmaceuticals to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4,4'-(azanediylbis(methylene))bis(3-chlorobenzoate) typically begins with the reaction between 3-chlorobenzoic acid and a methylene bridge precursor, facilitated by azanediyl intermediates. The reaction usually occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of Dimethyl 4,4'-(azanediylbis(methylene))bis(3-chlorobenzoate) involves the use of automated reactors and large-scale synthesis protocols. This ensures consistent quality and scalability, with rigorous quality control measures to monitor impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxygenated derivatives.

  • Reduction: Reduction processes may break the methylene bridge or modify the azanediyl group.

  • Substitution: Nucleophilic substitution can occur at the chlorine atoms or the ester groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

  • Oxygenated derivatives from oxidation.

  • Reduced forms with altered functional groups.

  • Substituted products with different side chains.

Scientific Research Applications

Dimethyl 4,4'-(azanediylbis(methylene))bis(3-chlorobenzoate) has a wide range of applications:

  • Chemistry: Used as an intermediate in organic synthesis and catalytic reactions.

  • Biology: Investigated for its potential role in biochemical pathways and molecular binding studies.

  • Medicine: Explored as a precursor for drug development, specifically for its potential antibacterial and anti-inflammatory properties.

  • Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Binding Mechanisms: It can interact with specific proteins or enzymes, altering their function.

  • Molecular Pathways: Involved in pathways related to cellular signaling, often impacting cellular responses and biochemical cascades.

Comparison with Similar Compounds

  • Dimethyl 4,4'-(methylenebis(oxy))bis(3-chlorobenzoate)

  • Dimethyl 4,4'-(phenylenebis(methylene))bis(3-chlorobenzoate)

  • Dimethyl 4,4'-(azanediylbis(methylene))bis(4-chlorobenzoate)

Each of these compounds shares structural similarities but differs in specific functional group arrangements, impacting their chemical behavior and applications.

This compound’s versatility across various fields underscores its significance in scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-4-[[(2-chloro-4-methoxycarbonylphenyl)methylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-24-17(22)11-3-5-13(15(19)7-11)9-21-10-14-6-4-12(8-16(14)20)18(23)25-2/h3-8,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSYHMATXARQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.